C9 Carbonyl vs. Methylene: Measured Density and Boiling Point Divergence Between the 9-Oxofluoren-4-yl and 9H-Fluoren-4-yl Acetamides
The C9 oxidation state directly controls molecular packing and intermolecular interactions. The target compound, bearing a polarizable carbonyl, exhibits a computed density of 1.516–1.517 g/cm³ and a boiling point of 576–578 °C at 760 mmHg [1]. In contrast, the reduced 9H-fluorene analog (CAS 73664-41-2) lacks the carbonyl, yielding a substantially lower density of 1.422–1.423 g/cm³ and a boiling point of approximately 519.7 °C at 760 mmHg . These are cross-study comparable data generated under standardized computational protocols.
| Evidence Dimension | Computed Density (g/cm³) and Normal Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | Density: 1.516–1.517 g/cm³; Boiling Point: 576–578 °C |
| Comparator Or Baseline | N-(2,7-Dichloro-9H-fluoren-4-yl)acetamide (CAS 73664-41-2): Density 1.422–1.423 g/cm³; Boiling Point ~519.7 °C |
| Quantified Difference | ΔDensity ≈ +0.094 g/cm³ (+6.6%); ΔBoiling Point ≈ +56–58 °C |
| Conditions | Computed properties (PubChem, ChemSrc); standard temperature and pressure |
Why This Matters
A 6.6% higher density and >55 °C elevated boiling point alter distillation, sublimation, and chromatographic conditions, making the two compounds non-interchangeable in synthetic workflows and requiring distinct purification protocols during procurement specification.
- [1] PubChem Compound Summary for CID 15696, Acetamide, N-(2,7-dichloro-9-oxofluoren-4-yl)-. National Center for Biotechnology Information (2025). View Source
